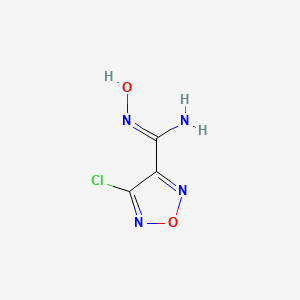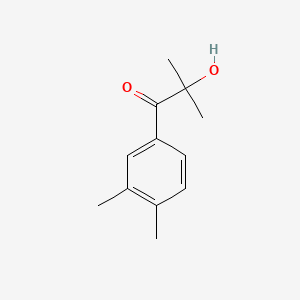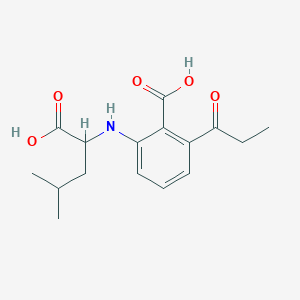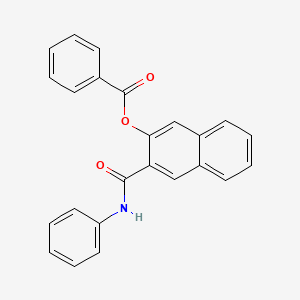
2-(3-(1h-Indol-5-yl)phenyl)acetic acid
Vue d'ensemble
Description
“2-(3-(1h-Indol-5-yl)phenyl)acetic acid” is a chemical compound with the CAS Number: 886363-20-8 and a molecular weight of 251.28 . Its IUPAC name is [3- (1H-indol-5-yl)phenyl]acetic acid .
Molecular Structure Analysis
The InChI code for this compound is1S/C16H13NO2/c18-16(19)9-11-2-1-3-12(8-11)13-4-5-15-14(10-13)6-7-17-15/h1-8,10,17H,9H2,(H,18,19) . This code provides a detailed description of the molecule’s structure.
Applications De Recherche Scientifique
Medicine: Antiviral and Anti-inflammatory Applications
“2-(3-(1h-Indol-5-yl)phenyl)acetic acid” derivatives have shown promise in the medical field due to their antiviral and anti-inflammatory properties. Studies have indicated that certain indole derivatives can inhibit influenza A and Coxsackie B4 virus, suggesting potential use in antiviral therapies . Additionally, some derivatives exhibit anti-inflammatory activities, which could be beneficial in developing new medications for inflammatory diseases .
Agriculture: Plant Growth Regulation
In agriculture, indole derivatives like “2-(3-(1h-Indol-5-yl)phenyl)acetic acid” play a crucial role as plant hormones. Indole-3-acetic acid, a related compound, is involved in regulating plant growth, tissue differentiation, and responses to environmental stimuli . This suggests that “2-(3-(1h-Indol-5-yl)phenyl)acetic acid” could have applications in enhancing crop yield and stress resistance.
Biotechnology: Protein Degradation Studies
The compound has applications in biotechnology, particularly in the study of protein degradation. As an auxin-inducible degron ligand, it can induce the ubiquitination of target proteins, which is a key process in proteomics and understanding cellular mechanisms .
Pharmacology: Drug Development
Pharmacologically, indole derivatives are integral in drug development due to their broad biological activities. They serve as scaffolds for synthetic drug molecules, aiding in the treatment of various conditions, including cancer and microbial infections . “2-(3-(1h-Indol-5-yl)phenyl)acetic acid” could be a valuable precursor in synthesizing pharmacologically active compounds.
Materials Science: Synthesis of Alkaloids
In materials science, “2-(3-(1h-Indol-5-yl)phenyl)acetic acid” is used in the synthesis of alkaloids, which are significant in the development of new materials with potential applications in electronics and nanotechnology .
Environmental Science: Ecotoxicology
Lastly, the safety profile and environmental impact of “2-(3-(1h-Indol-5-yl)phenyl)acetic acid” are of interest in environmental science. Understanding its ecotoxicological effects is crucial for assessing the environmental risks associated with its use and disposal .
Orientations Futures
Mécanisme D'action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biological pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have various biological effects due to their interaction with multiple targets .
Propriétés
IUPAC Name |
2-[3-(1H-indol-5-yl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-16(19)9-11-2-1-3-12(8-11)13-4-5-15-14(10-13)6-7-17-15/h1-8,10,17H,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQLDLXUWNVRHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC3=C(C=C2)NC=C3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654120 | |
| Record name | [3-(1H-Indol-5-yl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(1h-Indol-5-yl)phenyl)acetic acid | |
CAS RN |
886363-20-8 | |
| Record name | [3-(1H-Indol-5-yl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(4,1-phenyleneazo)]bis[3-hydroxy-N-(2-methoxyphenyl)-2-naphthalenecarboxamide](/img/structure/B1498638.png)
![4-Oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1498645.png)






![Disodium;[[(3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B1498659.png)



![1-(3-Methylbicyclo[2.2.1]hept-2-YL)propyl acetate](/img/structure/B1498665.png)